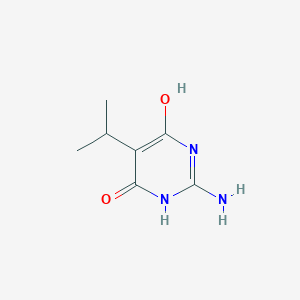
Methyl 4-fluoro-1H-indole-6-carboxylate
Overview
Description
“Methyl 4-fluoro-1H-indole-6-carboxylate” is a chemical compound with the linear formula C10H8FNO2 . It has a molecular weight of 193.18 and is typically found as a pale yellow powder . It is stored at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 4-fluoro-1H-indole-6-carboxylate” is 1S/C10H8FNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 4-fluoro-1H-indole-6-carboxylate” is a pale yellow powder . It has a molecular weight of 193.18 and a linear formula of C10H8FNO2 . It is stored at room temperature .Scientific Research Applications
Antiviral Agents
Indole derivatives, including Methyl 4-fluoro-1H-indole-6-carboxylate, have been studied for their antiviral properties. These compounds have shown potential in inhibiting a range of RNA and DNA viruses. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus, suggesting that Methyl 4-fluoro-1H-indole-6-carboxylate could be a valuable scaffold for developing new antiviral drugs .
Anti-inflammatory Applications
The indole nucleus is a common feature in many synthetic drug molecules with anti-inflammatory properties. By acting on multiple receptors, indole derivatives can help in the development of new therapeutic agents that may control inflammation-related diseases .
Anticancer Research
Indole compounds have been found to possess anticancer activities. The structural complexity of indole derivatives allows them to bind with high affinity to various receptors, which can be beneficial in cancer treatment strategies. Methyl 4-fluoro-1H-indole-6-carboxylate could serve as a precursor for synthesizing new compounds with potential anticancer properties .
Antimicrobial and Antibacterial Agents
Research has indicated that indole derivatives can act as effective antimicrobial and antibacterial agents. This is particularly important in the fight against drug-resistant strains of bacteria. Methyl 4-fluoro-1H-indole-6-carboxylate could be used to develop new antibacterial drugs that address current gaps in treatment options .
Enzyme Inhibition
Indole derivatives are known to inhibit various enzymes, which is crucial for regulating biological pathways. For example, they can act as inhibitors for tryptophan dioxygenase, a key enzyme in the metabolism of tryptophan, which has implications in immunomodulation and potential anticancer effects .
Neurological Research
Indole structures are present in compounds that affect the central nervous system. Methyl 4-fluoro-1H-indole-6-carboxylate could be used in the synthesis of neuroactive substances or as a ligand for studying neurotransmitter receptors, contributing to research in neurodegenerative diseases and mental health disorders .
Biotechnological Production
Indoles have significant value in biotechnological applications, such as flavor and fragrance production in the food industry or perfumery. Advances in biocatalytic approaches have enabled the conversion of indole into valuable derivatives, including halogenated and oxygenated compounds, which can be used as natural colorants or have therapeutic potential .
Pharmacological Activity Screening
Due to the broad spectrum of biological activities, indole derivatives are often used in pharmacological activity screening. Methyl 4-fluoro-1H-indole-6-carboxylate can be a key compound in screening for various pharmacological activities, including antidiabetic, antimalarial, and anticholinesterase activities, among others .
Mechanism of Action
Target of Action
Methyl 4-fluoro-1H-indole-6-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the treatment of various disorders . They have shown potential in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in the body . These compounds can inhibit or stimulate the activity of their target receptors, leading to a variety of biological effects .
Biochemical Pathways
Methyl 4-fluoro-1H-indole-6-carboxylate, like other indole derivatives, may affect various biochemical pathways. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 4-fluoro-1H-indole-6-carboxylate may interact with multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
The molecular and cellular effects of Methyl 4-fluoro-1H-indole-6-carboxylate’s action would depend on its specific targets and the pathways it affects. Given its potential biological activities, this compound could have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
methyl 4-fluoro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCZOOJRXJCMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646109 | |
| Record name | Methyl 4-fluoro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885518-27-4 | |
| Record name | Methyl 4-fluoro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



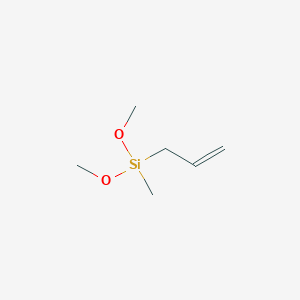
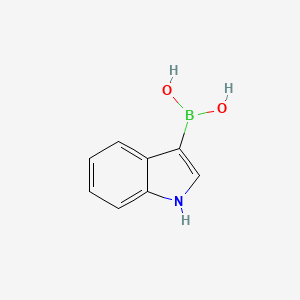

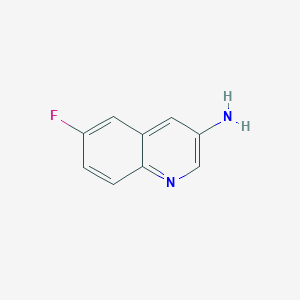

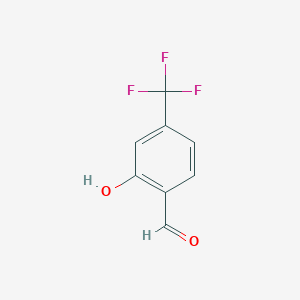


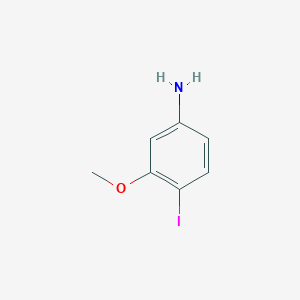

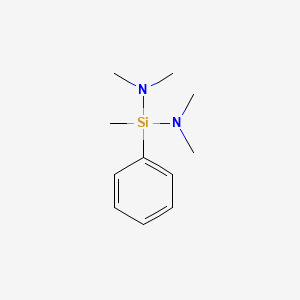
![2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole](/img/structure/B1593069.png)

